Cas no 1805538-06-0 (4-(Aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine)

4-(Aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine is a versatile pyridine derivative with a unique substitution pattern, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of an aminomethyl group enhances reactivity for further functionalization, while the difluoromethyl moiety offers metabolic stability and lipophilicity, beneficial in drug design. The iodo substituent provides a handle for cross-coupling reactions, enabling efficient derivatization. The methoxy group contributes to electronic modulation, influencing reactivity and selectivity. This compound is particularly useful in the development of bioactive molecules, where its structural features facilitate the exploration of structure-activity relationships. Its well-defined reactivity profile ensures reliable performance in synthetic applications.
4-(Aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine structure
1805538-06-0 structure
Product name:4-(Aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine
CAS No:1805538-06-0
MF:C8H9F2IN2O
MW:314.071141004562
CID:4890855

4-(Aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine
    • Inchi: 1S/C8H9F2IN2O/c1-14-8-6(11)4(2-12)5(3-13-8)7(9)10/h3,7H,2,12H2,1H3
    • InChI Key: RHPBPJIHWIWKSI-UHFFFAOYSA-N
    • SMILES: IC1=C(N=CC(C(F)F)=C1CN)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • XLogP3: 1.3
  • Topological Polar Surface Area: 48.1

4-(Aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029025695-1g
4-(Aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine
1805538-06-0 95%
1g
$3,010.80 2022-04-01
Alichem
A029025695-500mg
4-(Aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine
1805538-06-0 95%
500mg
$1,769.25 2022-04-01
Alichem
A029025695-250mg
4-(Aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine
1805538-06-0 95%
250mg
$931.00 2022-04-01

Additional information on 4-(Aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine

Professional Introduction to 4-(Aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine (CAS No. 1805538-06-0)

4-(Aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine, with the CAS number 1805538-06-0, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic compound features a pyridine core substituted with various functional groups, making it a versatile intermediate in the synthesis of bioactive molecules. The presence of an aminomethyl group, a difluoromethyl moiety, and an iodo substituent imparts unique chemical properties that make it valuable for drug discovery and development.

The compound's structure is highly suitable for further functionalization, enabling the creation of complex molecular architectures. In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in drug candidates, making it a preferred substitution pattern in modern medicinal chemistry.

Recent studies have highlighted the utility of 4-(aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. By leveraging the reactivity of the iodo group, this compound can undergo cross-coupling reactions to introduce additional functional groups, thereby tailoring the molecule for specific biological targets.

In addition to its applications in kinase inhibition, 4-(aminomethyl)-5-(difluoromethyl)-3-iodo-2-methoxypyridine has shown promise in the development of antiviral agents. The combination of an aminomethyl strong group and a methoxy-substituted pyridine ring provides a scaffold that can interact with viral proteases and polymerases. Preliminary studies suggest that derivatives of this compound exhibit inhibitory activity against certain viral strains, making it a promising candidate for further investigation.

The synthetic versatility of 4-(Aminomethyl)-5-(difluoromethyl)-3-(iodyl)-2-(methoxy)pyridine is further underscored by its ability to serve as a precursor for more complex molecules. For instance, the iodyl substituent can be readily displaced via palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups. This flexibility is particularly valuable in drug discovery pipelines where rapid diversification of molecular structures is often required.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Pyridine derivatives, such as 4-(Aminomethyl)-5-(difluoromethyl)-3-(iodyl)-2-(methoxy)pyridine, offer a rich palette of structural motifs that can be exploited to optimize pharmacokinetic and pharmacodynamic properties. The presence of multiple substituents allows for fine-tuning of electronic and steric properties, which are critical factors in determining drug efficacy and safety.

In conclusion, 4-(Aminomethyl)-5-(difluoromethyl)-3-(iodyl )-2-(methoxy )pyridine (CAS No. 1805538-06-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for the synthesis of bioactive molecules targeting various diseases. As research in medicinal chemistry continues to advance, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.

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